molecular formula C13H10N2O B6526005 2-[(pyridin-2-yl)methoxy]benzonitrile CAS No. 1017050-19-9

2-[(pyridin-2-yl)methoxy]benzonitrile

Cat. No. B6526005
CAS RN: 1017050-19-9
M. Wt: 210.23 g/mol
InChI Key: UEABKUODNFPMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyridin-2-yl)methoxy]benzonitrile (2-PMBN) is an organic compound that has been studied extensively in the fields of synthetic organic chemistry and medicinal chemistry. It is a versatile molecule with a wide range of applications in both research and industrial settings. 2-PMBN is a valuable building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative activities.

Scientific Research Applications

2-[(pyridin-2-yl)methoxy]benzonitrile has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative activities. In addition, this compound has been used as a reagent in organic synthesis, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-[(pyridin-2-yl)methoxy]benzonitrile is not fully understood. However, it is believed that it binds to certain proteins or enzymes in the body and modulates their activity, leading to the observed biological effects. In addition, this compound is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative activities. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of certain types of tumors. In addition, this compound has been shown to reduce the levels of certain biomarkers associated with inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-[(pyridin-2-yl)methoxy]benzonitrile is a versatile molecule with a wide range of applications in both research and industrial settings. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. However, it is important to note that this compound is a highly reactive compound, and should be handled with care. In addition, it is important to note that this compound is not approved for human consumption, and should not be used in any experiments involving humans.

Future Directions

2-[(pyridin-2-yl)methoxy]benzonitrile has a wide range of potential applications in both research and industrial settings. In the future, it may be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, further research into its potential biological activities, such as anti-inflammatory, anti-tumor, and anti-oxidative activities, may lead to new therapeutic treatments. Finally, this compound may also be used as a reagent in organic synthesis, and as a ligand in coordination chemistry.

Synthesis Methods

2-Pyridin-2-ylmethoxybenzonitrile (2-[(pyridin-2-yl)methoxy]benzonitrile) can be synthesized using a variety of methods. The most commonly used method for the synthesis of this compound is the reaction of 2-bromobenzonitrile with pyridine in the presence of a base such as sodium ethoxide. This method has been used to synthesize this compound in high yields (up to 99%). Other methods, such as the reaction of 2-chlorobenzonitrile with pyridine in the presence of a base, have also been reported to be successful.

properties

IUPAC Name

2-(pyridin-2-ylmethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEABKUODNFPMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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